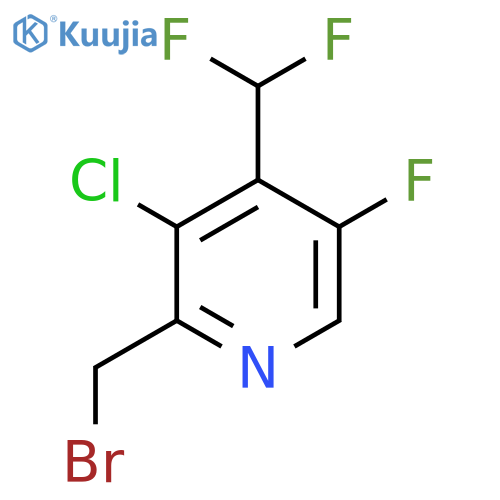Cas no 1805364-75-3 (2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine)
2-(ブロモメチル)-3-クロロ-4-(ジフルオロメチル)-5-フルオロピリジンは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。その特徴的な構造は、ブロモメチル基と複数のハロゲン置換基(Cl、F、CF2H)を有し、分子の反応性と立体電子効果を精密に制御可能です。特に、ジフルオロメチル基の導入により代謝安定性が向上し、生体活性化合物の設計において有利な特性を付与します。有機合成においては、求核置換反応やカップリング反応の前駆体として有用であり、創薬化学分野で注目される分子骨格構築の鍵中間体となります。

1805364-75-3 structure
商品名:2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine
CAS番号:1805364-75-3
MF:C7H4BrClF3N
メガワット:274.465570449829
CID:4808973
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine
-
- インチ: 1S/C7H4BrClF3N/c8-1-4-6(9)5(7(11)12)3(10)2-13-4/h2,7H,1H2
- InChIKey: NRCRIJPJQNRPDQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(C(F)F)C(=CN=1)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054675-1g |
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine |
1805364-75-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
1805364-75-3 (2-(Bromomethyl)-3-chloro-4-(difluoromethyl)-5-fluoropyridine) 関連製品
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
